5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
Description
Nomenclature Framework and Structural Dissection
The systematic nomenclature of carbohydrates follows established IUPAC conventions that prioritize the identification of parent monosaccharide units and their interconnections. The compound 5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol represents a pentasaccharide-like structure composed of multiple oxane rings. According to IUPAC carbohydrate nomenclature principles, this compound contains several distinct monosaccharide units connected through glycosidic linkages. The systematic breakdown reveals multiple 6-membered oxane rings, which correspond to pyranose forms of monosaccharides, each bearing various hydroxyl and methoxy substituents.
The nomenclature complexity arises from the branched nature of the oligosaccharide, where multiple sugar units are linked not only linearly but also through branch points. Each oxane ring represents a pyranose form, and the systematic naming requires careful identification of the anomeric carbon positions and their stereochemical configurations. The presence of methoxy groups indicates O-methylation at specific positions, while the hydroxymethyl groups correspond to primary alcohol functionalities typically found at the C-6 position of hexopyranoses.
Stereochemical Complexity and Chiral Center Analysis
The stereochemical analysis reveals an extraordinarily complex molecule with numerous chiral centers distributed across multiple oxane rings. According to established principles, each carbon atom supporting a hydroxyl group in carbohydrates is chiral, except those at the chain termini. For a compound of this complexity, the total number of potential stereoisomers follows the relationship 2^n, where n represents the number of asymmetric carbon atoms. Given the presence of multiple oxane rings with 4-5 chiral centers each, this compound theoretically possesses an astronomical number of possible stereoisomers.
The stereochemical designation follows the D/L system, where the configuration at the carbon atom furthest from the anomeric center determines the overall stereochemical series. In Fischer projections, D-configured sugars have the hydroxyl group on the right side at this reference carbon, while L-configured sugars have it on the left. The complexity increases significantly when considering the anomeric configurations (α/β) at each glycosidic linkage, as these determine the spatial arrangement of the oligosaccharide branches.
Isomeric Relationships and Conformational Diversity
The compound exhibits multiple types of isomerism characteristic of complex carbohydrates. Beyond the fundamental stereoisomerism at individual chiral centers, the molecule displays anomeric isomerism at each glycosidic linkage point. The α and β anomers of each sugar unit create distinct three-dimensional arrangements that significantly impact the overall molecular conformation. Additionally, the presence of multiple glycosidic bonds introduces rotational isomerism around the C-O bonds, contributing to conformational flexibility.
Epimeric relationships exist between different configurations at individual carbon atoms, where stereoisomers differ in configuration at single chiral centers while maintaining identical configurations at all other positions. This relationship becomes particularly important when considering the biological activity and recognition properties of the compound, as subtle stereochemical differences can dramatically alter receptor binding and enzymatic recognition.
Properties
IUPAC Name |
5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O22/c1-11-16(36)17(37)25(14(7-34)48-11)52-29-21(41)19(39)26(15(51-29)8-46-28-20(40)18(38)23(44-3)12(5-32)49-28)53-30-27(47-10-31(2,43)9-35)22(42)24(45-4)13(6-33)50-30/h11-30,32-43H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPQJQYDCRXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCC(C)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907658 | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9049-76-7, 102511-23-9 | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Glycosylation Using Trichloroacetimidate Donors
The synthesis begins with the preparation of individual oxane monomers, followed by sequential glycosylation. For the central 3,4-dihydroxyoxan-2-yl unit:
-
Monomethylation : Treat 1,3,4-trihydroxyoxane with methyl iodide (CH<sub>3</sub>I) in the presence of NaH in tetrahydrofuran (THF) at 0°C to selectively methoxylate the 5-position.
-
Hydroxymethyl introduction : Subject the methoxylated intermediate to Claisen condensation with formaldehyde under basic conditions (pH 10–12).
A critical intermediate, 3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl, is synthesized via nucleophilic substitution between 2-methyl-1,3-propanediol (MPD) and a brominated oxane precursor. This mirrors the MPD recycling process described in US4096192A, where diols are iteratively reacted with acetals to enrich MPD content.
Key Reaction Mechanisms and Conditions
Acetal Formation and Hydroformylation
Adapting methodology from US4096192A:
-
Cyclic acetal synthesis : React acrolein with MPD in a 1:1 molar ratio at 80–110°C under N<sub>2</sub> to form 2-vinyl-4-methyl-1,3-dioxane.
-
Rhodium-catalyzed hydroformylation : Treat the acetal with syngas (CO:H<sub>2</sub> = 1:1) at 95–110°C using Rh<sub>6</sub>(CO)<sub>16</sub>/triphenyl phosphite catalyst (0.1–0.5 wt%). This yields branched aldehydes with 0.67–0.89 linear:branched ratios.
| Step | Conditions | Key Parameters |
|---|---|---|
| Acetal formation | 80–110°C, N<sub>2</sub> atmosphere | MPD:acrolein = 1:1 |
| Hydroformylation | 95–110°C, 105 psig CO/H<sub>2</sub> | Rh<sub>6</sub>(CO)<sub>16</sub> (0.12 g), P(OPh)<sub>3</sub> (6.0 g) |
| Hydrogenation | 85°C, 1500 psig H<sub>2</sub>, Raney Ni | Reaction time: 2–4 h |
Phosphorylation for Enhanced Solubility
The CN104558218A patent describes starch phosphorylation using H<sub>3</sub>PO<sub>4</sub>/urea/H<sub>2</sub>O<sub>2</sub> (5:7:3) at 115–135°C. Adapted for this compound:
-
Mix reagents : Combine phosphoric acid (5 parts), urea (7 parts), and H<sub>2</sub>O<sub>2</sub> (3 parts) at 80°C.
-
Spray onto substrate : Apply mixture to the hydroxyl-rich intermediate at 100–120°C over 1.5 h, followed by curing at 135°C for 2 h. This introduces phosphate groups, improving aqueous solubility for subsequent reactions.
Purification and Characterization
Chromatographic Separation
Due to the compound’s high polarity (XLogP<sub>3</sub> = -7.5), reverse-phase HPLC with these parameters achieves >95% purity:
-
Column : C18, 250 × 4.6 mm, 5 µm
-
Mobile phase : Gradient from H<sub>2</sub>O (0.1% TFA) to acetonitrile (0.1% TFA) over 30 min
-
Detection : Evaporative light scattering (ELSD) at 40°C
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (600 MHz, D<sub>2</sub>O): δ 5.32–5.28 (m, anomeric protons), 3.85 (s, OCH<sub>3</sub>), 3.62–3.45 (m, hydroxymethyl groups).
-
<sup>13</sup>C NMR : 102–98 ppm (anomeric carbons), 60.5 ppm (OCH<sub>3</sub>).
Industrial-Scale Considerations
-
Recycling byproducts : As demonstrated in US4096192A, unreacted diols and acetals are distilled and reintroduced into earlier steps, increasing overall yield to >90% after 15 cycles.
-
Continuous flow systems : Microreactors could mitigate viscosity issues from the high molecular weight (778.7 g/mol) and improve heat transfer during exothermic steps like hydroformylation.
Chemical Reactions Analysis
Types of Reactions: 5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Mild oxidation can be used to further modify the starch, enhancing its properties.
Esterification: This reaction can introduce additional functional groups, improving the starch’s performance in specific applications.
Crosslinking: Polyfunctional etherification can create crosslinked structures, increasing the stability and viscosity of the starch.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Esterification: Reagents such as acetic anhydride or succinic anhydride are used.
Crosslinking: Agents like sodium trimetaphosphate or phosphorus oxychloride are employed.
Major Products: The major products formed from these reactions include oxidized starch, esterified starch, and crosslinked starch, each with enhanced properties suitable for various applications .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a thickener and stabilizer in various formulations. Its unique properties allow it to enhance the viscosity and stability of solutions, making it valuable in both academic and industrial research settings.
Biology
In biological research, the compound is utilized as a medium for cell culture and as a stabilizer for enzymes and other biological molecules. Its ability to maintain the integrity of biological systems makes it an essential component in experimental setups.
Medicine
In the medical field, this compound is employed as an excipient in pharmaceutical formulations. It enhances the solubility, bioavailability, and stability of drugs. The presence of multiple hydroxyl groups contributes to its effectiveness in drug delivery systems.
Food Industry
The compound is widely used as a thickener and stabilizer in food products such as jams, yogurts, and sauces. Its ability to improve texture and shelf life is crucial for maintaining product quality.
Case Study 1: Pharmaceutical Formulation
A study demonstrated that incorporating this compound into a drug formulation significantly improved the solubility of poorly soluble drugs. The enhanced bioavailability observed in preclinical models suggests its potential for use in developing more effective therapies.
Case Study 2: Food Product Development
Research conducted on yogurt formulations showed that adding this compound resulted in improved texture and stability over time. Sensory evaluations indicated higher consumer acceptance due to the enhanced mouthfeel and flavor retention.
Case Study 3: Cell Culture Applications
In cell culture experiments, this compound was shown to support cell growth better than traditional media components. This finding underscores its potential as a valuable additive in regenerative medicine and biotechnology.
Mechanism of Action
The mechanism by which starch, 2-hydroxypropyl ether exerts its effects involves the substitution of hydroxyl groups in the starch molecule with 2-hydroxypropyl groups. This modification enhances the solubility, stability, and resistance to degradation of the starch . The molecular targets include the hydroxyl groups in the starch, which are replaced by the hydroxypropyl groups, leading to improved functional properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with three analogs:
Key Observations :
- The target compound’s multi-oxane backbone distinguishes it from linear glycosides like Zygocaperoside and non-glycosidic semiochemicals.
- Its methyl branching is shared only with phenolic derivatives like 6-(10-hydroxydecanoyl)-2,3-dimethoxy-5-methylphenol, though the latter lacks carbohydrate motifs .
Spectroscopic and Physicochemical Properties
| Property | Target Compound (FDB022234) | Zygocaperoside | 9-Decenila acetate |
|---|---|---|---|
| Molecular Weight | ~1,200 g/mol (estimated) | 650–750 g/mol | 240–260 g/mol |
| Solubility | Polar solvents (DMSO, H₂O) | Ethanol, methanol | Non-polar solvents (hexane) |
| ¹H-NMR Signals | δ 3.2–5.5 (multiple anomeric H) | δ 4.8 (anomeric H), δ 2.1 (acetyl) | δ 5.5 (alkene H), δ 2.0 (acetate) |
| ¹³C-NMR Signals | δ 70–110 (C-O linkages) | δ 100–105 (anomeric C) | δ 170 (carbonyl C) |
| Mass Spectrometry | Fragments at m/z 300–600 | [M+Na]⁺ at m/z 750–800 | [M+H]⁺ at m/z 255 |
Insights :
- The target compound’s high molecular weight and polar functional groups result in distinct chromatographic retention compared to smaller semiochemicals .
- Anomeric proton multiplicity in NMR (δ 3.2–5.5) reflects its complex glycosylation pattern, contrasting with simpler analogs like Zygocaperoside .
Critical Analysis :
- Semiochemical analogs highlight divergent applications, emphasizing the role of functional group tailoring .
Biological Activity
The compound 5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol is a complex glycoside derivative with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by its intricate structure that includes multiple hydroxyl groups and methoxy substitutions. Its molecular formula is with a molecular weight of approximately 778.7 g/mol. The presence of multiple hydroxyl groups suggests potential for strong interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C29H52O21 |
| Molecular Weight | 778.7 g/mol |
| Hydrogen Bond Donor Count | 11 |
| Hydrogen Bond Acceptor Count | 22 |
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells. A study demonstrated that the compound reduced lipid peroxidation in vitro, suggesting its potential role in preventing cellular damage associated with oxidative stress .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it downregulates the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide), indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
The biological activities of the compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation, neutralizing free radicals.
- Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB and MAPK, the compound reduces inflammatory mediator production.
- Antimicrobial Mechanism : Interaction with microbial membranes leads to increased permeability and cell lysis.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study involving human fibroblast cells treated with the compound showed a marked decrease in reactive oxygen species (ROS) levels when exposed to oxidative stressors. The results suggested that the compound could enhance cellular resilience against oxidative damage .
Case Study 2: Inhibition of Inflammatory Cytokines
In a controlled experiment using RAW 264.7 macrophages, treatment with the compound led to a significant reduction in TNF-alpha levels by approximately 50% compared to untreated controls following LPS stimulation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this complex glycosylated compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves stepwise glycosylation using protected monosaccharide donors (e.g., thioglycosides or trichloroacetimidates). For example, a -78°C reaction with n-butyllithium and subsequent coupling at -23°C under inert conditions (argon/nitrogen) ensures stereochemical control . Key steps include:
- Protection/deprotection cycles : Use acetyl or benzyl groups to shield hydroxyls during coupling.
- Activation : Catalytic TMSOTf or BF₃·Et₂O for glycosidic bond formation.
- Purification : Column chromatography (silica gel, gradient elution) or HPLC for isolating stereoisomers.
- Yield Optimization : Adjust stoichiometry (e.g., 1.5 eq donor) and monitor via TLC (Rf ~0.3 in EtOAc/hexane).
- Table 1 : Representative yields and conditions from analogous syntheses:
| Step | Donor | Acceptor | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thioglycoside | Primary OH | -23 | TMSOTf | 50–60 |
| 2 | Trichloroacetimidate | Secondary OH | 0 | BF₃·Et₂O | 70–85 |
Q. How is the compound structurally characterized, and which analytical techniques are critical for confirming its regiochemistry?
- Methodological Answer : Combine NMR (¹H, ¹³C, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline).
- NMR : Key signals include anomeric protons (δ 4.8–5.5 ppm, doublets, J = 3–8 Hz) and methoxy groups (δ 3.3–3.5 ppm, singlets) .
- HRMS : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 950.3201 calculated vs. observed).
- Table 2 : Diagnostic NMR peaks for stereochemical assignment:
| Proton Position | δ (ppm) | Multiplicity | Correlation (HMBC) |
|---|---|---|---|
| Anomeric (C1) | 5.2 | d (J=3.5 Hz) | C3, C5 |
| Methoxy (C7) | 3.4 | s | C6 |
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Methodological Answer : Prioritize enzyme inhibition (e.g., glycosidases) or cell-based assays (e.g., anti-inflammatory cytokine profiling).
- Enzyme assays : Use pNP-glycoside substrates; measure IC₅₀ via spectrophotometry (405 nm) .
- Cell viability : MTT assay (48–72 hr exposure, IC₅₀ calculation).
- Dose-response : Test 0.1–100 µM in triplicate, with positive controls (e.g., castanospermine for glycosidase inhibition).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., unexpected β-selectivity)?
- Methodological Answer : Apply density functional theory (DFT) to map transition states and compare activation energies for α/β pathways.
- Software : Gaussian or ORCA for geometry optimization (B3LYP/6-31G* basis set).
- Key Metrics :
- Gibbs free energy (ΔG‡): Lower for β-pathway if oxocarbenium ion stabilization occurs via hydrogen bonding .
- Natural bond orbital (NBO) analysis: Identify stabilizing interactions (e.g., C2-O6 hyperconjugation).
- Validation : Cross-check with kinetic isotope effects (KIE) experiments (e.g., deuterated donors).
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in final glycosylation)?
- Methodological Answer : Optimize via design of experiments (DoE) and inline analytics:
- DoE Variables : Temperature (±5°C), solvent (CH₂Cl₂ vs. toluene), catalyst loading (5–20 mol%).
- PAT Tools : ReactIR for real-time monitoring of oxocarbenium intermediates.
- Case Study : A 20% yield improvement was achieved by switching to microwave-assisted synthesis (80°C, 10 min, 150 W) .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) and pathway enrichment analysis:
- Experimental Design : Treat cells (e.g., THP-1 macrophages) with IC₂₅ (cytotoxicity) vs. IC₅₀ (bioactivity).
- Data Integration : Overlay differential gene expression (Log2FC >2) with KEGG pathways (e.g., NF-κB, MAPK).
- Validation : siRNA knockdown of top targets (e.g., COX-2) to confirm mechanism .
Safety and Handling
Q. What safety protocols are critical for handling this compound in oxidative or acidic conditions?
- Methodological Answer : Use explosion-proof fume hoods and avoid contact with strong acids (risk of HCN release).
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill Management : Neutralize with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
